molecular formula C8H16N2O3 B13322156 (2S)-2-Amino-3-(4-methylmorpholin-2-yl)propanoic acid

(2S)-2-Amino-3-(4-methylmorpholin-2-yl)propanoic acid

Cat. No.: B13322156
M. Wt: 188.22 g/mol
InChI Key: XVEVBHOFQHCBMG-MLWJPKLSSA-N
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Description

(2S)-2-Amino-3-(4-methylmorpholin-2-yl)propanoic acid is a chiral amino acid derivative with a morpholine ring substituted at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-(4-methylmorpholin-2-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as L-serine and 4-methylmorpholine.

    Formation of Intermediate:

    Deprotection and Purification: The final step involves deprotection of the amino group and purification of the product using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(4-methylmorpholin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction can produce an alcohol.

Scientific Research Applications

(2S)-2-Amino-3-(4-methylmorpholin-2-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(4-methylmorpholin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(4-methylmorpholin-2-yl)propanoic acid: A non-chiral analog with similar structural features.

    2-Aminopyrimidine derivatives: Compounds with a similar amino group but different ring structures.

    2-Aminothiazole-based compounds: Similar in having an amino group attached to a heterocyclic ring.

Uniqueness

(2S)-2-Amino-3-(4-methylmorpholin-2-yl)propanoic acid is unique due to its chiral nature and the presence of a morpholine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

(2S)-2-amino-3-(4-methylmorpholin-2-yl)propanoic acid

InChI

InChI=1S/C8H16N2O3/c1-10-2-3-13-6(5-10)4-7(9)8(11)12/h6-7H,2-5,9H2,1H3,(H,11,12)/t6?,7-/m0/s1

InChI Key

XVEVBHOFQHCBMG-MLWJPKLSSA-N

Isomeric SMILES

CN1CCOC(C1)C[C@@H](C(=O)O)N

Canonical SMILES

CN1CCOC(C1)CC(C(=O)O)N

Origin of Product

United States

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